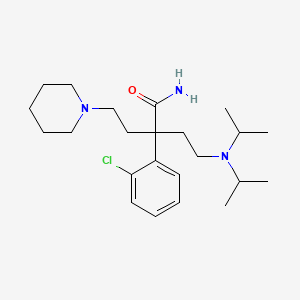

Disobutamide

Description

Properties

CAS No. |

68284-69-5 |

|---|---|

Molecular Formula |

C23H38ClN3O |

Molecular Weight |

408.0 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide |

InChI |

InChI=1S/C23H38ClN3O/c1-18(2)27(19(3)4)17-13-23(22(25)28,20-10-6-7-11-21(20)24)12-16-26-14-8-5-9-15-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H2,25,28) |

InChI Key |

YKFWMDHZMQLWBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-(2-bis(1-methylethyl)amino)-alpha-(2-chlorophenyl)-1-piperidinebutanamide disobutamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Disobutamide as a Beta-1 Adrenergic Agonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative data on the specific beta-1 adrenergic agonist activity of Disobutamide is limited. This guide provides a comprehensive overview of the established mechanism of action for beta-1 adrenergic agonists, using well-characterized compounds such as dobutamine as surrogates to illustrate the core principles presumed to govern the action of this compound.

Introduction to this compound and Beta-1 Adrenergic Agonism

This compound is a chiral compound, with its (S)-enantiomer being structurally related to dobutamine, a well-known beta-1 adrenergic agonist.[1] While primarily investigated as a dibasic antiarrhythmic agent, its structural characteristics suggest a mechanism of action involving beta-1 adrenergic receptor agonism, particularly for its (S)-isomer.[1][2] This guide will delve into the molecular and cellular mechanisms that define the therapeutic and physiological effects of beta-1 adrenergic agonists, providing a framework for understanding the potential actions of this compound.

The beta-1 adrenergic receptor (β1-AR) is a G-protein coupled receptor (GPCR) predominantly found in the heart, kidneys, and fat cells. Its activation is a key regulatory pathway in the sympathetic nervous system, modulating cardiac function and metabolic processes.

Molecular Structure and Physicochemical Properties

This compound is classified as a catecholamine derivative with the molecular formula C18H23NO3.[1] Its structure is integral to its interaction with the beta-1 adrenergic receptor. The catechol moiety is a critical feature for binding and activation of adrenergic receptors.[1] The chirality of this compound is significant, as different enantiomers of adrenergic agonists often exhibit distinct pharmacological profiles. For instance, in the related compound dobutamine, the (+) isomer is a potent β1 agonist, while the (-) isomer has α1 agonist properties.

Structural modifications of this compound have led to the development of monobasic derivatives like Bidisomide, aiming to alter its pharmacokinetic properties, such as reducing tissue accumulation and shortening the elimination half-life.

Mechanism of Action: Beta-1 Adrenergic Receptor Signaling

The primary mechanism of action for a beta-1 adrenergic agonist like this compound involves binding to and activating β1-ARs on the surface of target cells, primarily cardiac myocytes. This activation initiates a cascade of intracellular signaling events.

Receptor Binding and G-Protein Activation

This compound, in its agonist conformation, is presumed to bind to the β1-AR, inducing a conformational change in the receptor. This change facilitates the coupling of the receptor to a heterotrimeric Gs protein (stimulatory G-protein). Upon coupling, the Gαs subunit of the G-protein releases guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to its activation and dissociation from the Gβγ dimer.

Downstream Signaling Cascade: The cAMP Pathway

The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP is a hallmark of β1-AR activation.

Protein Kinase A (PKA) Activation and Cellular Effects

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA is a key effector molecule that phosphorylates various intracellular proteins, resulting in the physiological responses associated with β1-AR stimulation. In cardiac myocytes, PKA phosphorylates:

-

L-type calcium channels: This increases calcium influx into the cell, leading to a more forceful contraction (positive inotropic effect).

-

Phospholamban: Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. This leads to faster relaxation (positive lusitropic effect).

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

The net effect of this signaling cascade in the heart is an increase in heart rate (positive chronotropic effect), contractility (positive inotropic effect), and conduction velocity (positive dromotropic effect), ultimately leading to increased cardiac output.

Quantitative Pharmacology

Due to the lack of specific quantitative data for this compound, this section presents data for the well-characterized beta-1 adrenergic agonist, dobutamine, to provide a reference for the expected pharmacological profile.

Table 1: Binding Affinity and Potency of Dobutamine at Adrenergic Receptors

| Compound | Receptor | Parameter | Value | Species | Reference |

| Dobutamine | Beta-1 | Ki | 0.5 µM | Rat | |

| Dobutamine | Beta-2 | Ki | - | Rat | |

| Dobutamine | Alpha-1 | - | Displays activity | - | |

| Dobutamine | - | EC50 (Thermogenesis) | - | Human |

Note: Ki represents the inhibition constant, a measure of binding affinity. EC50 represents the half-maximal effective concentration, a measure of potency. The literature indicates dobutamine has activity at beta-2 and alpha-1 receptors, contributing to its overall hemodynamic effect.

Table 2: Hemodynamic Effects of Dobutamine Infusion in Humans

| Dosage | Change in Cardiac Output | Change in Heart Rate | Change in Blood Pressure | Reference |

| 2.5 µg/kg/min | Increase | Minimal Change | Increase | |

| 5.0 µg/kg/min | Increase | Increase | Variable | |

| 10 µg/kg/min | Significant Increase | Increase | Variable |

Experimental Protocols for Characterizing Beta-1 Adrenergic Agonists

The following are standard experimental protocols used to determine the binding affinity, potency, and efficacy of beta-1 adrenergic agonists.

Radioligand Binding Assay (for Binding Affinity)

This assay determines the affinity of a test compound (e.g., this compound) for the beta-1 adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing beta-1 adrenergic receptors.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound.

-

Separation: Separate bound from unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Potency and Efficacy)

This functional assay measures the ability of a test compound to stimulate the production of cAMP, the second messenger in the beta-1 adrenergic signaling pathway.

Methodology:

-

Cell Culture: Culture cells expressing beta-1 adrenergic receptors in a multi-well plate.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of the test compound (e.g., this compound) to the cells and incubate for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay (e.g., ELISA, HTRF).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist. Determine the EC50 (potency) and the maximum response (efficacy) from this curve.

Conclusion

While specific experimental data for this compound as a beta-1 adrenergic agonist is not extensively available in the public domain, its structural similarity to dobutamine and its classification as a catecholamine derivative strongly suggest that it functions through the canonical beta-1 adrenergic signaling pathway. This involves binding to the β1-AR, activation of the Gs-adenylyl cyclase-cAMP-PKA cascade, and subsequent phosphorylation of key intracellular proteins in target tissues, particularly the heart. The expected physiological outcomes would be an increase in cardiac contractility and heart rate, leading to enhanced cardiac output. Further research is required to fully elucidate the specific binding affinity, potency, and efficacy of this compound at the beta-1 adrenergic receptor and to characterize its complete pharmacological profile.

References

The Synthesis of Disobutamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthesis pathway for Disobutamide, a chiral antiarrhythmic agent. The synthesis is reconstructed based on analogous chemical transformations and information gleaned from the primary literature, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, with the IUPAC name (2S)-2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide, is a complex chiral molecule. Its synthesis requires a strategic approach to construct the quaternary carbon center and introduce the various functional groups with the correct stereochemistry. The pathway outlined below is a logical and chemically sound approach to achieving the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The primary disconnection can be made at the amide bond, leading back to the corresponding carboxylic acid or nitrile. Further disconnection of the side chains from the central quaternary carbon reveals key starting materials: a substituted phenylacetonitrile, a diisopropylaminoethyl halide, and a piperidinobutyl halide.

Plausible Synthesis Pathway

The forward synthesis likely begins with the sequential alkylation of a substituted phenylacetonitrile, followed by the hydrolysis of the nitrile to the primary amide.

Step 1: First Alkylation

The synthesis commences with the alkylation of 2-chlorophenylacetonitrile with a suitable diisopropylaminoethyl halide. This reaction establishes the first side chain on the benzylic carbon.

Pharmacological Properties of Disobutamide Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disobutamide is a chiral sympathomimetic amine, structurally related to dobutamine, that has been investigated for its cardiovascular effects. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-Disobutamide and (-)-Disobutamide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties due to their stereoselective interactions with the chiral environment of the body, such as receptors and enzymes.[1][2] This technical guide provides a comprehensive overview of the known and anticipated pharmacological properties of the individual enantiomers of this compound, with a focus on their mechanisms of action, and the experimental protocols required for their characterization.

Stereoselectivity in Pharmacodynamics

The differential effects of drug enantiomers arise from their unique three-dimensional arrangements, which dictate how they interact with their biological targets.[1] One enantiomer, often termed the "eutomer," may possess the majority of the desired therapeutic activity, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects.

For this compound, it is anticipated that its enantiomers will exhibit stereoselective effects at the beta-1 adrenergic receptor. The enantiomers of the structurally similar compound, dobutamine, display distinct receptor selectivity profiles: the (+)-enantiomer is a potent β1 and β2 agonist, whereas the (-)-enantiomer is primarily an α1-adrenergic agonist. This precedent underscores the critical importance of characterizing the individual enantiomers of this compound to fully understand its pharmacological profile.

Beta-1 Adrenergic Receptor Agonism

This compound's primary mechanism of action is agonism at the beta-1 adrenergic receptor, which is predominantly expressed in cardiac tissue. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to increased cardiac contractility (inotropy) and heart rate (chronotropy).

Signaling Pathway of Beta-1 Adrenergic Receptor Activation

The binding of a beta-1 agonist, such as this compound, to its receptor triggers a conformational change, leading to the activation of the associated Gs alpha subunit. This initiates a downstream signaling cascade as depicted in the diagram below.

References

An In-Depth Technical Guide on the Dibasic Nature and Pharmacology of Disobutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disobutamide is a dibasic antiarrhythmic agent characterized by its primary mechanism of action as a sodium channel blocker. This classifies it within the Vaughan Williams Class I antiarrhythmic agents. Its chemical structure, possessing two basic nitrogen atoms, contributes to its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the dibasic nature of this compound, its pharmacological profile, and the experimental methodologies used to characterize its effects. The document summarizes available quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows through diagrammatic representations.

Chemical Properties and Dibasic Nature

This compound is an organic compound with two basic nitrogen atoms, rendering it a dibasic molecule. The basicity of these nitrogen atoms is characterized by their respective pKa values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | α-(2-(diisopropylamino)ethyl)-α-phenyl-2-pyridineacetamide | N/A |

| Molecular Formula | C22H31N3O | N/A |

| Dibasic Nature | Possesses two basic nitrogen atoms | [1] |

| pKa1 | 8.6 | [1] |

| pKa2 | 10.2 | [1] |

The dibasic nature of this compound influences its solubility, absorption, and distribution in the body. At physiological pH, both nitrogen atoms can be protonated, affecting the molecule's overall charge and its interaction with biological membranes and targets.

Pharmacology

Mechanism of Action: Sodium Channel Blockade

The primary pharmacological effect of this compound is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] By binding to the sodium channel, this compound reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the rate of depolarization, a reduction in conduction velocity, and an increase in the effective refractory period of cardiac tissue. These effects contribute to its antiarrhythmic properties by suppressing ectopic pacemaker activity and interrupting re-entrant circuits.

Based on its mechanism of action, this compound is classified as a Class I antiarrhythmic agent according to the Vaughan Williams classification. The specific subclass (Ia, Ib, or Ic) is determined by the kinetics of its interaction with the sodium channel and its effect on the action potential duration. While direct comparative studies for this compound are limited, its analogues have been extensively studied.[1]

Signaling Pathway of Sodium Channel Blockade

The following diagram illustrates the signaling pathway affected by this compound.

Secondary Pharmacological Effects

Analogues of this compound have been shown to exhibit myocardial depressant (negative inotropic) effects. This is a common characteristic of many Class I antiarrhythmic drugs and is attributed to the blockade of sodium channels, which can indirectly affect calcium homeostasis within the cardiomyocyte. A reduction in the sodium gradient can impact the function of the sodium-calcium exchanger, leading to decreased intracellular calcium and reduced contractility.

Studies on this compound analogues have also indicated potential anticholinergic activity. This is likely due to the structural similarities to other antiarrhythmic agents with known anticholinergic properties, such as disopyramide. Anticholinergic effects are mediated by the blockade of muscarinic acetylcholine receptors.

Quantitative Pharmacological Data

Table 2: Key Pharmacological Parameters for Characterization

| Parameter | Description | Typical Assay |

| IC50 (Nav1.5) | Concentration of the drug that causes 50% inhibition of the peak sodium current. | Whole-cell patch-clamp electrophysiology. |

| Ki (Muscarinic Receptors) | Inhibitory constant, indicating the binding affinity of the drug to muscarinic receptor subtypes (M1-M5). | Radioligand binding assays. |

| Negative Inotropy (EC50) | Concentration of the drug that produces 50% of the maximal negative inotropic effect. | Isolated heart or cardiac muscle preparations. |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This technique is the gold standard for characterizing the effects of a drug on ion channels.

Objective: To determine the potency and kinetics of this compound's blockade of the cardiac sodium channel (Nav1.5).

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured and prepared for electrophysiological recording.

-

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic current.

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing it to a potential that activates the sodium channels (e.g., -20 mV).

-

Drug Application: this compound is applied to the cell at various concentrations through a perfusion system.

-

Data Acquisition and Analysis: The sodium current is recorded before and after the application of this compound. The percentage of current inhibition at each concentration is calculated to determine the IC50 value. The kinetics of the block (onset and offset rates) can also be determined by applying trains of depolarizing pulses.

References

An In-depth Technical Guide on the Intracellular Accumulation and Long Half-Life of Disobutamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disobutamide, a cationic amphiphilic drug (CAD), exhibits significant intracellular accumulation, a phenomenon primarily attributed to its sequestration within acidic organelles, most notably lysosomes. This lysosomotropic behavior leads to a prolonged intracellular half-life, which has considerable implications for its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the mechanisms underlying this compound's intracellular retention, details plausible experimental methodologies for its study, and presents a framework for quantitative data analysis. While specific quantitative data for this compound is scarce in publicly available literature, this document serves as a technical resource for researchers investigating similar compounds or designing studies to quantify the intracellular pharmacokinetics of this compound.

Core Concepts: Intracellular Accumulation of this compound

This compound is characterized as a bis-tertiary amine, a chemical feature that defines its behavior as a cationic amphiphilic drug.[1] This property is central to its pronounced intracellular accumulation.

Mechanism of Lysosomal Trapping

The primary mechanism driving the intracellular accumulation of this compound is lysosomal trapping, also known as "acid trapping." This process is a consequence of the pH gradient between the relatively neutral cytoplasm (pH ~7.2-7.4) and the acidic lumen of lysosomes (pH ~4.5-5.0).

The proposed mechanism is as follows:

-

Passive Diffusion: The un-ionized, lipophilic form of this compound can readily diffuse across the cell membrane and the lysosomal membrane into the acidic interior of the lysosome.

-

Protonation: Once inside the acidic lysosomal environment, the basic amine groups of the this compound molecule become protonated.

-

Entrapment: The resulting charged, hydrophilic form of the drug is unable to readily diffuse back across the lysosomal membrane into the cytoplasm, effectively trapping it within the lysosome.[2]

This continuous sequestration leads to a high concentration of this compound within lysosomes, often resulting in the formation of cytoplasmic vacuoles, a phenomenon observed in both in vivo and in vitro studies.[1]

Signaling Pathways and Cellular Consequences

The accumulation of CADs like this compound within lysosomes can have significant downstream cellular effects. While specific signaling pathways activated by this compound accumulation are not extensively detailed in the literature, the general consequences of lysosomal stress and phospholipidosis (an excessive accumulation of phospholipids) induced by CADs are known. These can include alterations in autophagy, cellular stress responses, and lipid metabolism.

Diagram of Lysosomal Trapping Mechanism

References

Disobutamide as a Model Cationic Amphiphilic Drug: A Technical Guide to Drug-Induced Phospholipidosis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of Disobutamide as a representative cationic amphiphilic drug (CAD). It explores the physicochemical properties, mechanism of action leading to drug-induced phospholipidosis (DIPL), and the experimental protocols used to assess this phenomenon. By leveraging this compound as a model agent, this document serves as a comprehensive resource for understanding the toxicological implications of CADs in drug development, emphasizing the importance of early-stage screening and rational drug design.

Introduction to Cationic Amphiphilic Drugs (CADs) and this compound

Cationic amphiphilic drugs (CADs) are a broad class of therapeutic agents characterized by two key structural features: a hydrophobic ring system and a hydrophilic side chain containing a protonatable amine group.[1][2] This unique structure drives their pharmacological effects and is also responsible for a significant class-wide off-target effect known as drug-induced phospholipidosis (DIPL).[1][3] DIPL is an acquired lysosomal storage disorder marked by the excessive intracellular accumulation of phospholipids, often manifesting as the formation of electron-dense lamellar inclusion bodies within cells.[4]

A wide variety of drug classes fall under the CAD umbrella, including certain antiarrhythmics, antidepressants, antimalarials, and cholesterol-lowering agents. The induction of phospholipidosis by these drugs is a concern in drug development, as it can be linked to organ toxicity, affecting tissues such as the lungs, liver, and kidneys. Although DIPL is often reversible, its detection during preclinical or clinical studies can be perplexing and may pose a risk to patient safety.

This compound, a di-cationic anti-arrhythmic agent, serves as an exemplary model for studying the intracellular storage and effects of CADs. Its distinct physicochemical properties, particularly its two ionizable amine groups, lead to significant tissue accumulation and a prolonged elimination half-life, making it a valuable tool for investigating the mechanisms of DIPL. This guide will dissect the properties of this compound and the broader class of CADs to provide a clear understanding of the induction and assessment of phospholipidosis.

Physicochemical and Pharmacokinetic Properties

The defining characteristics of CADs are their pKa, which determines the extent of protonation at physiological pH, and their lipophilicity (logP), which governs their ability to cross biological membranes. This compound is notable for being di-cationic, a feature that significantly influences its pharmacokinetic profile compared to its mono-cationic structural analogs like bidisomide. The high tissue accumulation and long half-life of this compound are attributed to its di-cationic nature.

| Property | This compound | Bidisomide (Mono-cationic Analog) | General CAD Range | Reference(s) |

| Chemical Nature | Di-cationic Anti-arrhythmic | Mono-cationic Anti-arrhythmic | Cationic Amphiphilic | |

| pKa | 8.6 and 10.2 | 9.3 | 7.8 - 9.7 | , |

| logP (predicted) | Not specified | Not specified | 2.5 - 7.8 | |

| Terminal Half-life (in man) | 54 ± 18 hours | ~11 hours | Variable |

The Molecular Mechanism of Drug-Induced Phospholipidosis (DIPL)

The development of DIPL is a multi-step process initiated by the physicochemical properties of the CAD, leading to its accumulation in lysosomes and subsequent disruption of lipid metabolism.

Lysosomal Sequestration via Ion Trapping

CADs, being weak bases, can diffuse across cellular and lysosomal membranes in their neutral, un-ionized state. The interior of the lysosome is acidic (pH 4.5-5.0), causing the hydrophilic amine group on the CAD to become protonated. This ionization renders the molecule more hydrophilic and traps it within the lysosome, as the charged form cannot easily diffuse back across the membrane. This process, known as "ion trapping," leads to a progressive and significant accumulation of the drug within the lysosomal compartment.

Caption: Lysosomal sequestration of CADs via ion trapping.

Inhibition of Phospholipid Catabolism

Once concentrated in the lysosome, CADs interfere with normal phospholipid degradation. The primary mechanism is believed to be the inhibition of lysosomal phospholipases, particularly lysosomal phospholipase A2 (LPLA2), the only enzyme mechanistically linked to DIPL.

Two main hypotheses explain this inhibition:

-

Direct Inhibition: The accumulated CADs may directly bind to and inhibit the activity of LPLA2 and other phospholipases. Studies have shown that a majority of drugs reported to cause phospholipidosis also inhibit LPLA2.

-

Disruption of Electrostatic Interaction: CADs insert their hydrophobic moieties into the inner membrane of intralysosomal vesicles. This disrupts the negative surface charge of the vesicles, which is crucial for the electrostatic attraction of positively charged enzymes like LPLA2. By neutralizing this charge, the enzyme is released from the membrane surface, preventing it from accessing its phospholipid substrate and leading to its eventual degradation.

This enzymatic inhibition results in the accumulation of undigested phospholipids, which then organize into the characteristic multi-lamellar structures known as lamellar bodies, the hallmark of phospholipidosis.

Caption: Mechanism of LPLA2 inhibition by CADs in the lysosome.

Experimental Protocols for Assessing DIPL

Several methods exist to detect and quantify the potential of a compound to induce phospholipidosis. These range from the "gold standard" imaging technique to high-throughput screens suitable for early drug discovery.

Gold Standard: Transmission Electron Microscopy (TEM)

TEM is the definitive method for identifying DIPL by providing direct visual evidence of lamellar bodies in the cytoplasm of affected cells.

-

Methodology:

-

Cell Culture: Culture relevant cells (e.g., HepG2, A549, or human monocytes) in appropriate media.

-

Compound Treatment: Expose cells to various concentrations of the test compound (and positive/negative controls) for a defined period (e.g., 24-72 hours).

-

Fixation: Fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).

-

Processing: Dehydrate the cells through a graded ethanol series, embed them in resin, and cut ultra-thin sections.

-

Staining & Imaging: Stain the sections with heavy metal stains (e.g., uranyl acetate and lead citrate) and visualize them using a transmission electron microscope.

-

Analysis: Examine micrographs for the presence of unicentric or multicentric multi-lamellar bodies within lysosomes.

-

High-Throughput Screening: Fluorescent Phospholipid-Based Assays

These assays use fluorescently labeled phospholipids to quantify lipid accumulation in a high-throughput format, making them ideal for screening large compound libraries.

-

Methodology (using a commercial dye like LipidTox™ or NBD-PE):

-

Cell Seeding: Seed cells in a multi-well plate format (e.g., 96-well or 384-well) and allow them to adhere overnight.

-

Compound Addition: Treat cells with a concentration range of the test compounds. Include a vehicle control (e.g., DMSO) and a known DIPL-inducing positive control (e.g., Amiodarone).

-

Fluorescent Probe Labeling: After an initial incubation with the compound (e.g., 24 hours), add the fluorescent phospholipid probe to the media and incubate for a further period (e.g., 24-48 hours). A nuclear stain (e.g., Hoechst 33342) is often co-incubated for cell counting and localization.

-

Wash and Fix: Gently wash the cells with buffer (e.g., PBS) to remove excess probe and fix the cells (e.g., with formaldehyde).

-

Data Acquisition: Acquire images using a high-content imaging system or measure total fluorescence intensity using a microplate reader. Flow cytometry can also be used.

-

Analysis: Quantify the integrated fluorescence intensity of the phospholipid probe per cell. A significant, dose-dependent increase in fluorescence relative to the vehicle control indicates DIPL-inducing potential. A 2-fold difference in fluorescence compared to control can be a threshold for detection.

-

Caption: Workflow for a high-throughput fluorescent phospholipidosis assay.

Summary of DIPL Assessment Methods

| Method | Principle | Throughput | Advantages | Disadvantages | Reference(s) |

| Transmission Electron Microscopy (TEM) | Direct visualization of lamellar bodies | Low | Gold standard, definitive morphological evidence | Low throughput, high cost, labor-intensive | , |

| Fluorescent Phospholipid Assays | Quantifies accumulation of a fluorescent lipid | High | High-throughput, quantitative, sensitive | Indirect measurement, potential for artifacts | , |

| LPLA2 Inhibition Assay | Measures direct inhibition of the LPLA2 enzyme | Medium | Mechanistic, sensitive, and accurate predictor | Requires purified enzyme, may miss other mechanisms | |

| Gene Expression Analysis | Measures upregulation of DIPL biomarker genes | Medium | Provides mechanistic insight at the genetic level | Indirect, may not always correlate with phenotype |

Conclusion: Implications for Drug Development

This compound's properties as a di-cationic amphiphilic drug highlight the critical link between physicochemical characteristics and the potential for inducing phospholipidosis. The comparison with its mono-cationic analog, Bidisomide, which shows a significantly shorter half-life, underscores how rational drug design can mitigate the risk of extensive tissue accumulation, a key driver of DIPL.

For drug development professionals, the key takeaways are:

-

Early Screening is Crucial: The potential for DIPL should be assessed early in the discovery pipeline to avoid late-stage failures. High-throughput in vitro assays provide a cost-effective means to screen and rank compounds.

-

Physicochemical Properties Matter: Properties like pKa and logP are predictive of DIPL potential. Designing molecules to avoid the typical CAD profile (e.g., by reducing lipophilicity or basicity) can be a proactive strategy.

-

Mechanism-Based Assays Offer Precision: While fluorescent screens are excellent for initial screening, mechanism-based assays like LPLA2 inhibition can offer more accurate predictions and help de-risk compounds that are flagged in broader screens.

By understanding the mechanisms of DIPL and employing a strategic, multi-faceted screening approach, researchers can better navigate the challenges posed by cationic amphiphilic drugs, ultimately leading to the development of safer and more effective medicines.

References

- 1. Cationic amphiphilic drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]

- 4. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Class I Antiarrhythmic: Early Research and Discovery of Disobutamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disobutamide (SC-31828) emerged from the research laboratories of G.D. Searle & Company in the late 1970s and early 1980s as a novel antiarrhythmic agent. Its development was part of a broader effort to identify new therapies for cardiac rhythm disorders. As a dibasic analogue of the established antiarrhythmic drug disopyramide, the initial research on this compound was grounded in a strategic approach to modify existing chemical scaffolds to improve efficacy and safety profiles. This whitepaper provides a detailed technical overview of the early research and discovery of this compound, focusing on its synthesis, structure-activity relationships, and the preclinical pharmacological evaluation that characterized its initial development phase.

Rationale for Discovery and Structure-Activity Relationship

The development of this compound was a direct extension of research on disopyramide, a Class Ia antiarrhythmic agent. The core hypothesis driving the research was that modifications to the chemical structure of disopyramide could lead to compounds with an improved therapeutic window, potentially by altering its electrophysiological and anticholinergic properties.

This compound is a di-cationic compound, a feature that was found to significantly influence its pharmacokinetic profile. Early studies revealed that this di-cationic nature contributed to a high degree of tissue accumulation and a consequently long terminal elimination half-life in humans, estimated to be approximately 54 ± 18 hours.[1] This prolonged half-life was considered a potential drawback, prompting further structural modifications to optimize the drug's pharmacokinetic properties.

A key publication from the research team at G.D. Searle and Company detailed the synthesis and structure-activity relationships of a series of this compound analogues.[2] A significant finding from this research was the development of a monobasic analogue, SC-40230. The replacement of one of the isopropyl groups in this compound with an acetyl group resulted in SC-40230, which demonstrated a more favorable pharmacological profile.[2] This analogue retained good antiarrhythmic efficacy while exhibiting reduced myocardial depressant and anticholinergic activities compared to the parent compound.[2]

The logical progression from this compound to its monobasic analogue, SC-40230, is depicted in the following diagram:

Preclinical Pharmacological Evaluation

The early evaluation of this compound and its analogues involved a battery of in vitro and in vivo assays designed to characterize their antiarrhythmic efficacy, electrophysiological effects, and potential side effects, namely myocardial depression and anticholinergic activity.

Data Presentation

Table 1: Antiarrhythmic and Electrophysiological Properties of SC-40230

| Parameter | Species | Model | Result |

| Antiarrhythmic Dose | Dog | Anesthetized | 9 mg/kg, IV |

| Effect on LV dP/dtmax | Dog | Anesthetized | -20% at antiarrhythmic dose |

| QRS Duration | Dog | Anesthetized | Dose-dependent increase |

| P-R Interval | Dog | Anesthetized | Dose-dependent increase |

Table 2: In Vitro Myocardial Depressant and Anticholinergic Activity of SC-40230

| Assay | Species | Preparation | IC20 (mol/L) |

| Negative Inotropic Effect | Cat | Isolated Papillary Muscle | 3.3 x 10-5 |

| Comparative Data | |||

| Disopyramide Phosphate | Cat | Isolated Papillary Muscle | 1.8 x 10-5 |

| Mexiletine | Cat | Isolated Papillary Muscle | 2.1 x 10-5 |

Note: IC20 represents the concentration causing a 20% inhibition of contractile force.

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Species | Value |

| Terminal Phase Half-life | Human | 54 ± 18 hours |

| pKa | - | 8.6 and 10.2 |

Experimental Protocols

The following sections detail the likely methodologies employed in the early preclinical evaluation of this compound, based on standard pharmacological practices of the era for this class of compounds.

In Vivo Antiarrhythmic Efficacy: Ouabain-Induced Arrhythmia in Dogs

This model was a standard for evaluating the efficacy of new antiarrhythmic agents.

-

Animal Preparation: Mongrel dogs of either sex were anesthetized with an appropriate agent (e.g., sodium pentobarbital). The animals were ventilated artificially, and femoral artery and vein were cannulated for blood pressure monitoring and drug administration, respectively. Lead II of the ECG was continuously monitored.

-

Induction of Arrhythmia: A solution of ouabain was infused intravenously at a constant rate until a stable ventricular tachycardia was established and maintained for a defined period (e.g., 30 minutes).

-

Drug Administration: this compound or its analogues were administered as an intravenous bolus or a slow infusion.

-

Efficacy Endpoint: The primary endpoint was the dose of the test compound required to revert the ventricular tachycardia to a stable sinus rhythm. The duration of the restored sinus rhythm was also recorded.

References

- 1. Importance of pharmacokinetic and physicochemical data in the discovery and development of novel anti-arrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a new series of antiarrhythmic agents: monobasic derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Activity Relationship of Disobutamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural activity relationships (SAR) of Disobutamide derivatives, focusing on their development as antiarrhythmic agents. The content covers key structural modifications, their impact on efficacy and side-effect profiles, and the experimental methodologies used for their evaluation.

Introduction: The Evolution from this compound

This compound is a dibasic antiarrhythmic agent that has served as a foundational structure for the development of novel derivatives with improved therapeutic profiles.[1] As a Class I antiarrhythmic drug, its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes.[2][3] However, its clinical utility has been hampered by side effects, including myocardial depression and anticholinergic activity.[1] This has prompted research into structural analogs that retain or enhance antiarrhythmic efficacy while minimizing these adverse effects. A significant breakthrough in this area was the development of monobasic derivatives, such as SC-40230 (bidisomide), which demonstrated a more favorable balance of activities.[1]

Core Structural Activity Relationships

The development of this compound derivatives has centered on modifying its core structure to influence its pharmacokinetic and pharmacodynamic properties. A pivotal study in this field involved the synthesis and evaluation of a series of monobasic analogs of the dibasic this compound.

Key Structural Modifications and Their Effects:

-

Conversion from Dibasic to Monobasic: The replacement of one of the basic centers in this compound with a non-basic moiety was a key strategy. Specifically, substituting an isopropyl group with an acetyl group led to the creation of the monobasic analogue SC-40230. This modification resulted in a compound with good antiarrhythmic activity but with reduced myocardial depressant and anticholinergic effects compared to the parent compound.

-

Nature of the Amide Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in the activity profile. The development of SC-40230 from this compound highlights that a less basic acetyl group is favorable for reducing side effects.

-

Piperidine Ring Substitutions: Modifications to the piperidine ring are also critical in defining the pharmacological profile of these derivatives.

Quantitative Data Summary

| Compound | Antiarrhythmic Activity | Myocardial Depression (Negative Inotropic Effect) | Anticholinergic Activity |

| This compound | Active | Present | Present |

| SC-40230 (Bidisomide) | Good | Less than this compound (IC20 = 3.3 x 10⁻⁵ mol/L in isolated cat papillary muscles) | Less than this compound |

Pharmacokinetic Profile of SC-40230 (Bidisomide):

| Parameter | Value |

| Pharmacokinetic Model | Three-compartment model |

| Half-life (α-phase) | 0.12 hours |

| Half-life (β-phase) | 1.77 hours |

| Half-life (γ-phase) | 12.3 hours |

| Mean Absolute Oral Bioavailability | 43% |

Electrocardiographic Effects of SC-40230 (Bidisomide):

Intravenous administration of SC-40230 in healthy male volunteers resulted in dose-dependent changes in ECG intervals, including a lengthening of the PR and QRS intervals.

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vivo and in vitro experiments to determine their antiarrhythmic efficacy, cardiac side effects, and anticholinergic potential.

4.1. In Vivo Assessment of Antiarrhythmic Efficacy

-

Objective: To determine the effectiveness of a compound in suppressing cardiac arrhythmias in a living organism.

-

Model: Anesthetized dogs with induced ventricular arrhythmias are a common model. Arrhythmias can be induced by various methods, including coronary artery ligation or the administration of arrhythmogenic agents like ouabain.

-

Procedure:

-

Anesthetize the animal and monitor vital signs, including a continuous electrocardiogram (ECG).

-

Induce a stable ventricular arrhythmia.

-

Administer the test compound intravenously at varying doses.

-

Continuously record the ECG to observe the effects on the arrhythmia.

-

The antiarrhythmic dose is determined as the dose that effectively suppresses the arrhythmia.

-

-

Endpoints: Reduction in the frequency and duration of arrhythmic events, conversion to normal sinus rhythm, and changes in ECG parameters (e.g., PR interval, QRS duration).

4.2. In Vitro Assessment of Myocardial Depression

-

Objective: To evaluate the negative inotropic (contractile force-reducing) effects of a compound on cardiac muscle.

-

Model: Isolated cat papillary muscles are frequently used for this purpose.

-

Procedure:

-

Isolate papillary muscles from the heart of a cat and mount them in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenation.

-

Electrically stimulate the muscle at a fixed frequency to induce contractions.

-

Measure the developed tension (force of contraction).

-

Introduce the test compound into the organ bath at increasing concentrations.

-

Record the changes in the force of contraction at each concentration.

-

-

Endpoints: The concentration of the compound that causes a 20% reduction in the force of contraction (IC20) is a common metric for quantifying myocardial depression.

4.3. Assessment of Anticholinergic Activity (Muscarinic Receptor Binding Assay)

-

Objective: To determine the affinity of a compound for muscarinic acetylcholine receptors, which mediates anticholinergic side effects.

-

Model: Radioligand binding assays using membrane preparations from tissues rich in muscarinic receptors (e.g., rat brain).

-

Procedure:

-

Prepare a membrane homogenate from the target tissue.

-

Incubate the membrane preparation with a radiolabeled muscarinic receptor antagonist (e.g., ³H-quinuclidinyl benzilate - ³H-QNB).

-

In parallel incubations, add increasing concentrations of the unlabeled test compound.

-

The test compound will compete with the radioligand for binding to the muscarinic receptors.

-

After reaching equilibrium, separate the bound from the free radioligand by filtration.

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

-

Endpoints: The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the muscarinic receptor. A lower Ki value indicates a higher affinity and, therefore, a greater potential for anticholinergic effects.

Visualizations

5.1. Signaling Pathway: State-Dependent Sodium Channel Blockade

This compound and its derivatives, as Class I antiarrhythmics, exert their effects by blocking the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.

Caption: State-dependent binding of this compound derivatives to the sodium channel.

5.2. Experimental Workflow: Antiarrhythmic Drug Screening

The general workflow for screening and evaluating new antiarrhythmic agents, such as this compound derivatives, involves a multi-step process from initial in vitro assays to more complex in vivo models.

Caption: General workflow for the screening of novel antiarrhythmic compounds.

Conclusion

The structural modification of this compound, particularly the development of monobasic derivatives like SC-40230, represents a successful application of medicinal chemistry principles to improve the therapeutic index of an antiarrhythmic agent. The key SAR insights revolve around reducing the basicity of the molecule to mitigate side effects such as myocardial depression and anticholinergic activity, while maintaining the necessary interactions with the cardiac sodium channel for antiarrhythmic efficacy. Future research in this area could focus on further refining the substituents on the core scaffold to achieve even greater selectivity and safety, potentially leading to the development of next-generation Class I antiarrhythmic drugs.

References

- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a new series of antiarrhythmic agents: monobasic derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia | MDPI [mdpi.com]

Methodological & Application

Protocol for the synthesis of Disobutamide in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Disobutamide, a compound of interest for its potential pharmacological activities. The synthesis of this compound, while not explicitly detailed in readily available literature, can be effectively accomplished by adapting the well-documented synthesis of its close structural analog, Bidisomide. This protocol outlines a robust synthetic route, detailing the necessary reagents, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.

Introduction

This compound, α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidinebutyramide, is a chiral compound structurally related to the antiarrhythmic agent Disopyramide. Its synthesis involves the strategic formation of a key nitrile intermediate followed by hydrolysis to the final amide product. While the direct synthesis of this compound is not extensively published, a highly analogous and well-documented procedure for the synthesis of Bidisomide offers a clear and adaptable pathway. This protocol is based on the improved synthesis of Bidisomide reported by Awasthi and Paul in Organic Process Research & Development (2001), a method noted for its efficiency and advantages over previous synthetic routes.[1] The key distinction in the synthesis of this compound lies in the use of diisopropylamine instead of N-isopropyl-N-allylamine to introduce the desired amino side chain.

Reaction Scheme

The overall synthetic scheme for this compound is a two-step process starting from α-phenyl-1-piperidineacetonitrile.

Step 1: Alkylation of α-phenyl-1-piperidineacetonitrile

α-phenyl-1-piperidineacetonitrile is alkylated with 2-(diisopropylamino)ethyl chloride in the presence of a strong base to form the key intermediate, α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile.

Step 2: Hydrolysis of the Nitrile

The resulting nitrile is then hydrolyzed under basic conditions using potassium hydroxide in tert-butanol to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on the reported yields for the analogous synthesis of Bidisomide.[1]

| Step | Reactants | Product | Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | α-phenyl-1-piperidineacetonitrile, 2-(diisopropylamino)ethyl chloride | α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile | Sodium hydride, Toluene, DMF (catalytic) | 2 | 80 | ~85-90 | >95 |

| 2 | α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile | This compound | Potassium hydroxide, tert-Butanol, Water | 12 | Reflux (83) | ~90-95 | >98 |

Experimental Protocol

Materials:

-

α-phenyl-1-piperidineacetonitrile

-

2-(diisopropylamino)ethyl chloride hydrochloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Potassium hydroxide

-

tert-Butanol

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of α-[2-(Diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol).

-

Wash the sodium hydride with hexanes (3 x 15 mL) to remove the mineral oil, and then suspend the dried sodium hydride in 50 mL of dry toluene.

-

Add a solution of α-phenyl-1-piperidineacetonitrile (9.3 g, 50 mmol) in 50 mL of dry toluene dropwise to the sodium hydride suspension at room temperature.

-

Add a catalytic amount of DMF (0.5 mL).

-

Heat the reaction mixture to 80 °C and stir for 1 hour.

-

Prepare a free base of 2-(diisopropylamino)ethyl chloride by dissolving the hydrochloride salt (8.6 g, 50 mmol) in water and neutralizing with a saturated sodium bicarbonate solution. Extract the free base with toluene.

-

Add the toluene solution of 2-(diisopropylamino)ethyl chloride dropwise to the reaction mixture at 80 °C.

-

Maintain the reaction at 80 °C for 2 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and cautiously quench with water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate. The product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve the crude α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile from the previous step in 100 mL of tert-butanol.

-

Add powdered potassium hydroxide (14.0 g, 250 mmol) and water (5 mL).

-

Heat the mixture to reflux (approximately 83 °C) and maintain for 12 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram

A signaling pathway diagram is not applicable for a chemical synthesis protocol.

Conclusion

The provided protocol, adapted from the synthesis of the closely related analog Bidisomide, offers a reliable and efficient method for the laboratory-scale preparation of this compound. This procedure utilizes readily available starting materials and reagents and involves straightforward reaction and purification steps. Researchers following this protocol should be able to obtain this compound in good yield and high purity, enabling further investigation into its chemical and biological properties. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Note: Chiral Separation of Disobutamide Enantiomers by HPLC

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of the enantiomers of Disobutamide, a primary active metabolite of the antiarrhythmic drug Disopyramide. Achieving accurate enantiomeric separation is crucial for pharmacokinetic and pharmacodynamic studies, as stereoisomers of a drug can exhibit different physiological effects. This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase, offering excellent resolution and peak shape. The method is suitable for quality control in pharmaceutical manufacturing and for bioanalytical studies in drug development.

Introduction

This compound, the mono-N-dealkylated metabolite of Disopyramide, is a chiral compound with significant pharmacological activity. As with many chiral drugs, the individual enantiomers can display distinct pharmacokinetic and pharmacodynamic profiles. Therefore, a reliable and reproducible analytical method to separate and quantify these enantiomers is essential for both research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose due to its high efficiency and selectivity.[1][2][3] This application note describes a validated HPLC method for the baseline separation of this compound enantiomers.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector is suitable.

-

Chiral Stationary Phase: CHIRALPAK® IJ (Immobilized cellulose tris(4-methylbenzoate) on silica gel), 5 µm, 250 x 4.6 mm.

-

Chemicals and Reagents:

-

n-Hexane (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Ethylenediamine (EDA, analytical grade)

-

This compound racemic standard

-

-

Sample Preparation: A stock solution of racemic this compound (1 mg/mL) was prepared in the mobile phase. Working standards were prepared by diluting the stock solution to the desired concentrations.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | CHIRALPAK® IJ, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Dichloromethane / Ethylenediamine (93:7:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Rationale for Condition Selection:

The CHIRALPAK® IJ column, an immobilized polysaccharide-based CSP, was selected for its broad enantioselectivity and robustness, allowing for the use of a wider range of solvents compared to coated phases.[4] The mobile phase, consisting of n-Hexane and Dichloromethane, provides a suitable polarity for normal phase chromatography. Ethylenediamine was added as a basic modifier to improve peak shape and reduce tailing, which is a common practice for the analysis of basic compounds.[4] The detection wavelength of 254 nm was chosen based on the UV absorbance maximum of this compound.

Data Presentation

The developed method provides a baseline resolution of the this compound enantiomers. A representative chromatogram is shown in Figure 1. The quantitative performance of the method is summarized in Table 2.

Figure 1: Representative Chromatogram

(A representative chromatogram would be displayed here showing two well-resolved peaks for the (R)- and (S)-enantiomers of this compound)

Table 2: Quantitative Data for the Chiral Separation of this compound Enantiomers

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) | ~8.5 min | ~10.2 min |

| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |

| Capacity Factor (k') | 2.4 | 3.1 |

| Selectivity Factor (α) | \multicolumn{2}{c | }{1.29} |

Note: The elution order of the enantiomers ((R) or (S)) needs to be confirmed using an enantiomerically pure standard.

Mandatory Visualization

Experimental Workflow

The logical workflow for the development and execution of the chiral HPLC method is illustrated in the following diagram.

Caption: Workflow for the chiral HPLC analysis of this compound enantiomers.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the chiral separation of this compound enantiomers. The use of a CHIRALPAK® IJ column with a modified normal phase mobile phase results in excellent resolution and peak symmetry. This method is suitable for routine analysis in quality control laboratories and for supporting pharmacokinetic and other studies in drug development that require the accurate determination of enantiomeric purity.

References

Application Notes and Protocols: Aconitine-Induced Arrhythmia Model for Evaluating the Efficacy of Disobutamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitine, a potent cardiotoxin extracted from plants of the Aconitum genus, is a well-established tool in cardiovascular research for inducing experimental arrhythmias.[1][2] Its mechanism of action primarily involves the persistent activation of voltage-gated sodium channels, leading to a massive influx of sodium ions, membrane depolarization, and subsequent intracellular calcium overload.[1][2] This cascade of events reliably triggers a range of cardiac arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF), making it a valuable in vivo and in vitro model for screening and evaluating the efficacy of antiarrhythmic drugs.[1]

Disobutamide is a di-cationic antiarrhythmic agent structurally related to disopyramide, a Class IA antiarrhythmic drug. Class IA agents are known to exert their antiarrhythmic effects by moderately blocking the fast sodium channels in cardiomyocytes, thereby decreasing the slope of phase 0 of the cardiac action potential and prolonging its duration. This application note provides a detailed protocol for utilizing the aconitine-induced arrhythmia model to assess the potential efficacy of this compound.

Signaling Pathways and Experimental Workflow

The arrhythmogenic effect of aconitine is initiated by its binding to the open state of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This leads to a delay in channel inactivation and a persistent inward sodium current. The resulting intracellular sodium accumulation reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and subsequent calcium-induced calcium release (CICR) from the sarcoplasmic reticulum. This intracellular calcium overload is a key trigger for the development of arrhythmias.

This compound, as a putative Class IA antiarrhythmic, is expected to counteract these effects by blocking the fast sodium channels, thereby reducing the aconitine-induced sodium influx and mitigating the downstream arrhythmogenic cascade.

The experimental workflow for evaluating the efficacy of this compound in the aconitine-induced arrhythmia model involves several key steps, from animal preparation to data analysis.

Experimental Protocols

Materials and Reagents

-

Aconitine (Sigma-Aldrich or equivalent)

-

This compound

-

Anesthetic agent (e.g., sodium pentobarbital, isoflurane)

-

Saline solution (0.9% NaCl)

-

Heparinized saline

-

Male Wistar rats (250-300 g)

-

ECG recording system with needle electrodes

-

Infusion pumps

-

Surgical instruments for catheterization

Animal Preparation

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

Perform a surgical cut-down to expose the jugular vein for drug administration and the carotid artery for blood pressure monitoring (optional).

-

Insert and secure catheters filled with heparinized saline into the exposed vessels.

-

Insert subcutaneous needle electrodes for recording a standard Lead II electrocardiogram (ECG).

-

Allow the animal to stabilize for at least 20 minutes before starting the experimental protocol.

Aconitine-Induced Arrhythmia Protocol

This protocol can be adapted for either prophylactic (pretreatment with this compound) or therapeutic (treatment after arrhythmia onset) evaluation.

Prophylactic Protocol:

-

Record a stable baseline ECG for 10-15 minutes.

-

Administer this compound at the desired dose(s) or vehicle (saline) intravenously (i.v.) over a period of 5 minutes.

-

Wait for a 15-minute drug absorption and distribution period.

-

Initiate a continuous i.v. infusion of aconitine at a rate of 10 µg/kg/min.

-

Continuously monitor the ECG for the onset of arrhythmias, including VPBs, VT, and VF.

-

Record the time to the onset of each type of arrhythmia.

-

The experiment is terminated upon the onset of irreversible VF or after a predetermined maximum infusion time.

Therapeutic Protocol:

-

Record a stable baseline ECG for 10-15 minutes.

-

Initiate a continuous i.v. infusion of aconitine at a rate of 10 µg/kg/min.

-

Once a stable period of arrhythmia (e.g., consistent VPBs or a brief episode of VT) is established, administer this compound or vehicle i.v.

-

Continue to monitor the ECG to determine if this compound can revert the arrhythmia to a normal sinus rhythm and for how long.

Data Analysis

The primary endpoints for assessing the efficacy of this compound include:

-

Time to onset of arrhythmias: The time from the start of the aconitine infusion to the first appearance of VPBs, VT, and VF.

-

Duration of arrhythmias: The total time the animal exhibits arrhythmic activity.

-

Incidence of arrhythmias: The percentage of animals in each group that develop specific arrhythmias.

-

ECG Parameters: Changes in heart rate, PR interval, QRS duration, and QT interval before and after drug administration.

Quantitative Data Summary

Note: The following data are illustrative and based on the expected pharmacological action of a Class IA antiarrhythmic agent. No direct experimental data for this compound in an aconitine-induced arrhythmia model is currently available in the public domain.

| Parameter | Vehicle Control Group | This compound (Low Dose) | This compound (High Dose) |

| Time to Onset of VPBs (min) | 5.2 ± 1.1 | 8.5 ± 1.5 | 12.3 ± 2.0** |

| Time to Onset of VT (min) | 8.9 ± 1.8 | 14.2 ± 2.1 | 19.8 ± 2.5 |

| Time to Onset of VF (min) | 12.5 ± 2.3 | 20.1 ± 2.8* | 28.6 ± 3.1 |

| Incidence of VF (%) | 100 | 60 | 30 |

| QRS Duration Increase (%) | < 5 | 15-20 | 25-35 |

*p < 0.05, **p < 0.01 compared to Vehicle Control Group. Data are presented as mean ± standard deviation.

Conclusion

The aconitine-induced arrhythmia model provides a robust and reproducible method for the preclinical evaluation of antiarrhythmic drugs. Based on its structural similarity to disopyramide, this compound is hypothesized to act as a Class IA antiarrhythmic agent, primarily through sodium channel blockade. The protocols outlined in this application note offer a comprehensive framework for researchers to investigate the efficacy of this compound in preventing and terminating aconitine-induced ventricular arrhythmias. The expected outcomes would be a dose-dependent delay in the onset of arrhythmias and a reduction in the incidence of life-threatening ventricular fibrillation. However, it is crucial to conduct dedicated studies to confirm these hypotheses and to establish the precise electrophysiological effects and therapeutic potential of this compound.

References

Application Notes and Protocols: Evaluation of Disopyramide (Disobutamide) using the Harris Dog Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ventricular tachyarrhythmias following myocardial infarction are a leading cause of sudden cardiac death. The Harris dog assay, a preclinical model of ventricular tachycardia (VT) induced by myocardial infarction, serves as a valuable tool for the evaluation of potential antiarrhythmic drugs. This document provides detailed application notes and protocols for utilizing the Harris dog assay to assess the efficacy of Disopyramide, a Class I antiarrhythmic agent. Disopyramide primarily acts by blocking sodium channels, thereby slowing conduction velocity and prolonging the refractory period in myocardial tissue.[1][2] These protocols are intended to guide researchers in conducting similar preclinical evaluations.

Data Summary

The following tables summarize the quantitative effects of intravenous Disopyramide on ventricular tachycardia and cardiac electrophysiology in a conscious canine model of myocardial infarction-induced ventricular arrhythmia.

Table 1: Effect of Intravenous Disopyramide on Induced Ventricular Tachycardia [3]

| Parameter | Control (Pre-Drug) | Disopyramide (3.7 ± 1.6 µg/ml plasma level) | Outcome |

| Sustained VT | |||

| Number of Dogs | 4 | 4 | 1 of 4: VT induction prevented |

| Mean Cycle Length | 173 ± 14 ms | Increased by >30% in 2 of 4 dogs | - |

| Nonsustained VT | |||

| Number of Dogs | 7 | 7 | 3 of 7: VT induction prevented |

| Mean Number of Beats | 8 ± 4 | - | - |

| Mean Cycle Length | 136 ± 18 ms | Increased by >30% in 2 of 7 dogs | - |

Table 2: Electrophysiological Effects of Intravenous Disopyramide [3]

| Parameter | Percent Change from Control |

| Refractoriness in the Infarct Zone | 38% to 53% increase |

| Ventricular Effective Refractory Period (VERP) | 13 ± 12% increase |

| QRS Duration | Prolonged |

| QT Interval | Prolonged |

Experimental Protocols

I. Harris Dog Assay: Induction of Ventricular Tachycardia

This protocol describes the surgical procedure to create a myocardial infarction and the subsequent induction of ventricular tachycardia in a canine model.

Materials:

-

Adult mongrel dogs

-

Anesthesia (e.g., thiamylal-halothane)[4]

-

Surgical instruments for thoracotomy

-

Suture materials

-

Electrocardiogram (ECG) monitoring equipment

-

Ventilator

-

Implantable pacing and recording electrodes

-

Programmed electrical stimulator

Procedure:

-

Animal Preparation: Anesthetize the dog and initiate positive pressure ventilation. Continuously monitor the ECG throughout the procedure.

-

Surgical Procedure (Two-stage coronary ligation):

-

Perform a left thoracotomy to expose the heart.

-

Isolate the left anterior descending (LAD) coronary artery.

-

Perform a two-stage ligation of the LAD to induce a myocardial infarction. This method helps to reduce acute mortality.

-

Implant pacing and recording electrodes on the epicardial surface of the left ventricle, including within the anticipated infarct zone.

-

Close the thoracotomy in layers.

-

-

Post-operative Care: Provide appropriate analgesic and antibiotic therapy. Allow the animals to recover for 3 to 8 days. During this period, spontaneous ventricular arrhythmias may occur.

-

Induction of Ventricular Tachycardia:

-

After the recovery period, perform programmed electrical stimulation in the conscious animal.

-

Deliver a train of electrical pulses (S1) at a fixed cycle length, followed by one or more premature stimuli (S2, S3).

-

The induction of sustained (>30 seconds) or nonsustained ventricular tachycardia is the endpoint for a positive model.

-

II. Evaluation of Disopyramide Efficacy

This protocol outlines the methodology for assessing the antiarrhythmic effects of Disopyramide in the established Harris dog model.

Materials:

-

Harris dog with inducible ventricular tachycardia

-

Disopyramide for intravenous administration

-

Infusion pump

-

ECG monitoring equipment

-

Programmed electrical stimulator

-

Blood collection supplies for pharmacokinetic analysis

Procedure:

-

Baseline Measurements:

-

In the conscious, resting dog, record baseline ECG, including heart rate, QRS duration, and QT interval.

-

Perform programmed electrical stimulation to confirm the inducibility of ventricular tachycardia and record the characteristics of the arrhythmia (e.g., cycle length, duration).

-

-

Drug Administration:

-

Administer a loading dose of Disopyramide intravenously, followed by a constant rate infusion to achieve and maintain a target plasma concentration (e.g., 3.7 ± 1.6 µg/ml).

-

-

Post-Drug Evaluation:

-

Continuously monitor the ECG for any changes in cardiac rhythm or intervals.

-

After allowing for drug distribution and reaching a steady-state concentration, repeat the programmed electrical stimulation protocol.

-

Assess the ability of Disopyramide to prevent the induction of ventricular tachycardia or to alter its characteristics (e.g., increased cycle length, conversion from sustained to nonsustained).

-

-

Electrophysiological Measurements:

-

Measure the ventricular effective refractory period (VERP) and the refractoriness within the infarct zone using the implanted electrodes.

-

-

Data Analysis:

-

Compare the pre-drug and post-drug data for each animal.

-

Analyze the effects of Disopyramide on the inducibility and characteristics of ventricular tachycardia, as well as on the measured electrophysiological parameters.

-

Visualizations

Signaling Pathway of Disopyramide (Class I Antiarrhythmic)

Caption: Mechanism of action of Disopyramide as a Class I antiarrhythmic agent.

Experimental Workflow for Evaluating Disopyramide in the Harris Dog Assay

Caption: Workflow for assessing Disopyramide in the Harris dog model.

References

- 1. Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.ctfassets.net [assets.ctfassets.net]

- 3. Actions of disopyramide on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs during the late post-myocardial infarction phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arrhythmogenicity of dopamine, dobutamine, and epinephrine in thiamylal-halothane anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Disobutamide-Induced Vacuolation in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disobutamide, an antiarrhythmic agent, is known to induce significant cytoplasmic vacuolation in various cell types. This phenomenon, primarily attributed to the drug's lysosomotropic properties, serves as a valuable model for studying drug-induced lysosomal stress and its downstream cellular consequences. As a cationic amphiphilic drug, this compound readily penetrates cell membranes in its un-ionized form and subsequently accumulates in the acidic environment of lysosomes. This sequestration leads to osmotic swelling and the formation of prominent, membrane-bound vacuoles. Understanding the mechanisms and kinetics of this compound-induced vacuolation is crucial for predicting potential off-target effects of novel drug candidates and for elucidating fundamental aspects of lysosomal biology and cellular stress responses.

These application notes provide a comprehensive overview of the cell culture models and experimental protocols used to investigate this compound-induced vacuolation. The included methodologies cover the induction and quantification of vacuolation, assessment of cellular viability, and ultrastructural analysis, providing researchers with the necessary tools to effectively study this cellular response.

Data Presentation: Quantitative Analysis of this compound-Induced Vacuolation

The following tables summarize quantitative data from studies on this compound-induced vacuolation in different cell culture models. This information can guide the design of new experiments and facilitate the comparison of results across various cell types and conditions.

Table 1: Dose-Dependent Induction of Vacuolation by this compound

| Cell Line | This compound Concentration (M) | Incubation Time (hours) | Observed Effect | Reference |

| Dog Coronary Artery Smooth Muscle Cells | 2 x 10⁻⁴ | 72 | Induction of cytoplasmic vacuoles without cell death. | [1] |

| Dog Coronary Artery Smooth Muscle Cells | 4 x 10⁻⁴ | 72 | Induction of cytoplasmic vacuoles without cell death. | [1] |

| Dog Coronary Artery Smooth Muscle Cells | 6 x 10⁻⁴ | 24 | Clear cytoplasmic vacuoles observed. | [1] |